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Compound of Interest

Compound Name: 2-Bromo-4-fluorobenzyl bromide

Cat. No.: B1337761 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-4-fluorobenzyl bromide,

a key reagent in organic synthesis, particularly in the development of pharmaceuticals and

other specialty chemicals. This document details its chemical identity, properties, synthesis,

and reactivity, along with detailed experimental protocols and safety information.

Chemical Identity and Synonyms
2-Bromo-4-fluorobenzyl bromide is a disubstituted toluene derivative with the chemical

formula C₇H₅Br₂F. For clarity and comprehensive database searching, a list of its synonyms

and alternative names is provided below.
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Identifier Type Value

IUPAC Name 2-bromo-1-(bromomethyl)-4-fluorobenzene[1]

CAS Number 61150-57-0[1][2]

Molecular Formula C₇H₅Br₂F[1][2]

Molecular Weight 267.92 g/mol [1][2]

Synonyms

2-bromo-4-fluorobenzylbromide, 2-bromo-1-

bromomethyl-4-fluorobenzene, benzene, 2-

bromo-1-bromomethyl-4-fluoro, 4-fluoro-2-

bromobenzylbromide, 1-bromo-2-bromomethyl-

5-fluorobenzene[1]

Physicochemical Properties
A summary of the key physical and chemical properties of 2-Bromo-4-fluorobenzyl bromide
is presented in the table below. This data is essential for its handling, storage, and use in

chemical reactions.

Property Value Source

Physical Form Solid [1]

Melting Point 47 °C [2]

SMILES FC1=CC(Br)=C(CBr)C=C1 [1]

InChI Key
QPLUIZXBWYUFMY-

UHFFFAOYSA-N
[1]

Synthesis of 2-Bromo-4-fluorobenzyl bromide
The synthesis of 2-Bromo-4-fluorobenzyl bromide can be achieved through the bromination

of 2-bromo-4-fluorotoluene. A typical laboratory-scale protocol is detailed below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.fishersci.com/shop/products/2-bromo-4-fluorobenzyl-bromide-96-thermo-scientific/AAH6215706
https://www.fishersci.com/shop/products/2-bromo-4-fluorobenzyl-bromide-96-thermo-scientific/AAH6215706
https://www.biosynth.com/p/FB68070/61150-57-0-2-bromo-4-fluorobenzyl-bromide
https://www.fishersci.com/shop/products/2-bromo-4-fluorobenzyl-bromide-96-thermo-scientific/AAH6215706
https://www.biosynth.com/p/FB68070/61150-57-0-2-bromo-4-fluorobenzyl-bromide
https://www.fishersci.com/shop/products/2-bromo-4-fluorobenzyl-bromide-96-thermo-scientific/AAH6215706
https://www.biosynth.com/p/FB68070/61150-57-0-2-bromo-4-fluorobenzyl-bromide
https://www.fishersci.com/shop/products/2-bromo-4-fluorobenzyl-bromide-96-thermo-scientific/AAH6215706
https://www.benchchem.com/product/b1337761?utm_src=pdf-body
https://www.fishersci.com/shop/products/2-bromo-4-fluorobenzyl-bromide-96-thermo-scientific/AAH6215706
https://www.biosynth.com/p/FB68070/61150-57-0-2-bromo-4-fluorobenzyl-bromide
https://www.fishersci.com/shop/products/2-bromo-4-fluorobenzyl-bromide-96-thermo-scientific/AAH6215706
https://www.fishersci.com/shop/products/2-bromo-4-fluorobenzyl-bromide-96-thermo-scientific/AAH6215706
https://www.benchchem.com/product/b1337761?utm_src=pdf-body
https://www.benchchem.com/product/b1337761?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1337761?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocol: Synthesis via Radical
Bromination
Materials:

2-bromo-4-fluorotoluene

N-Bromosuccinimide (NBS)

Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (as a radical initiator)

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

Anhydrous sodium sulfate

Round-bottom flask

Reflux condenser

Heating mantle

Magnetic stirrer

Filtration apparatus

Rotary evaporator

Procedure:

In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve

2-bromo-4-fluorotoluene in carbon tetrachloride.

Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide or

AIBN to the solution.

Heat the reaction mixture to reflux with vigorous stirring. The reaction is typically initiated by

light, so the use of a UV lamp can be beneficial.
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Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography

(GC).

Once the starting material is consumed, cool the reaction mixture to room temperature.

Filter the mixture to remove the succinimide byproduct.

Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove

any acidic impurities.

Dry the organic layer over anhydrous sodium sulfate.

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2-
Bromo-4-fluorobenzyl bromide.

The crude product can be further purified by recrystallization or column chromatography.

Reactants

Reaction Products & Purification

2-Bromo-4-fluorotoluene

Radical Bromination in CCl4N-Bromosuccinimide (NBS)

Benzoyl Peroxide (BPO)

Filtration & Washing 2-Bromo-4-fluorobenzyl bromideRecrystallization / Chromatography
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Synthesis of 2-Bromo-4-fluorobenzyl bromide Workflow

Spectroscopic Data (Predicted)
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While experimental spectra should be obtained for definitive structural confirmation, the

following tables provide predicted spectral data for 2-Bromo-4-fluorobenzyl bromide based

on its structure and data from analogous compounds.

¹H NMR (Proton NMR) Predicted Chemical Shifts:

Proton
Predicted Chemical

Shift (ppm)
Multiplicity

Coupling Constants

(Hz)

-CH₂Br ~4.5 Singlet -

Aromatic-H 7.0 - 7.6 Multiplet

¹³C NMR (Carbon NMR) Predicted Chemical Shifts:

Carbon Predicted Chemical Shift (ppm)

-CH₂Br ~30-35

C-Br (aromatic) ~115-125

C-F (aromatic) ~155-165 (d, J ≈ 240-250 Hz)

Aromatic carbons ~110-140

FT-IR (Infrared) Spectroscopy Predicted Absorptions:

Functional Group Predicted Wavenumber (cm⁻¹)

C-H (aromatic) 3000-3100

C-H (aliphatic) 2850-3000

C=C (aromatic) 1450-1600

C-F 1000-1300

C-Br 500-700

Mass Spectrometry (MS) Predicted Fragmentation:
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The mass spectrum is expected to show a molecular ion peak (M⁺) and a characteristic M+2

peak of similar intensity due to the presence of the two bromine isotopes (⁷⁹Br and ⁸¹Br).

Common fragmentation pathways would involve the loss of a bromine radical (•Br) from the

benzyl position, leading to a stable benzylic carbocation.

Reactivity and Key Experimental Protocols
2-Bromo-4-fluorobenzyl bromide is a versatile reagent in organic synthesis, primarily utilized

as an electrophile in nucleophilic substitution reactions and for the formation of organometallic

reagents.

Nucleophilic Substitution Reactions
The benzylic bromide is an excellent leaving group, making the benzylic carbon susceptible to

attack by a wide range of nucleophiles.

Experimental Protocol:

To a solution of a desired alcohol in a suitable aprotic solvent (e.g., THF, DMF), add a strong

base such as sodium hydride (NaH) at 0 °C to form the alkoxide.

After the evolution of hydrogen gas ceases, add a solution of 2-Bromo-4-fluorobenzyl
bromide (1.0 equivalent) in the same solvent dropwise.

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

Quench the reaction carefully with water.

Extract the product with an organic solvent (e.g., ethyl acetate).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the resulting ether by column chromatography.

Experimental Protocol:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b1337761?utm_src=pdf-body
https://www.benchchem.com/product/b1337761?utm_src=pdf-body
https://www.benchchem.com/product/b1337761?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1337761?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dissolve 2-Bromo-4-fluorobenzyl bromide in a polar aprotic solvent such as

dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Add sodium azide (NaN₃) (1.1-1.5 equivalents) to the solution.

Stir the reaction mixture at room temperature for several hours to overnight.

Monitor the reaction by TLC.

Upon completion, pour the reaction mixture into water and extract the product with an

organic solvent (e.g., diethyl ether).

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate,

and concentrate under reduced pressure to obtain the benzyl azide.

Grignard Reagent Formation and Subsequent Reactions
The aryl bromide can be converted into a Grignard reagent, which can then be used in a

variety of carbon-carbon bond-forming reactions.

Experimental Protocol: Grignard Reagent Formation

Crucial Note: This reaction must be carried out under strictly anhydrous conditions. All

glassware must be oven- or flame-dried, and anhydrous solvents must be used.

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a

dropping funnel, and a nitrogen inlet, place magnesium turnings.

Add a small crystal of iodine to activate the magnesium surface.

In the dropping funnel, prepare a solution of 2-Bromo-4-fluorobenzyl bromide in

anhydrous diethyl ether or tetrahydrofuran (THF).

Add a small portion of the bromide solution to the magnesium turnings to initiate the reaction

(indicated by the disappearance of the iodine color and gentle refluxing).

Once the reaction has started, add the remaining bromide solution dropwise at a rate that

maintains a gentle reflux.
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After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure

complete formation of the Grignard reagent.

The resulting Grignard reagent can be used immediately in subsequent reactions, such as

with aldehydes, ketones, or carbon dioxide.

Nucleophilic Substitution (at benzylic position) Grignard Reaction (at aryl position)

2-Bromo-4-fluorobenzyl bromide

Reaction with Nucleophiles (Nu⁻) Formation of Grignard Reagent (with Mg)

Ether (Williamson Synthesis with RO⁻) Azide (Reaction with N₃⁻) Ar-MgBr

Reaction with Aldehydes/Ketones

Tertiary Alcohol

Click to download full resolution via product page

Reactivity Pathways of 2-Bromo-4-fluorobenzyl bromide

Safety and Handling
2-Bromo-4-fluorobenzyl bromide is a hazardous chemical and should be handled with

appropriate safety precautions in a well-ventilated fume hood.

Hazard Statements: Causes severe skin burns and eye damage.

Precautionary Statements:
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Wear protective gloves, protective clothing, eye protection, and face protection.

Do not breathe dust or fumes.

Wash hands thoroughly after handling.

In case of contact with skin or eyes, rinse immediately with plenty of water and seek

medical advice.

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances

such as strong oxidizing agents and bases.

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety

information before handling this compound.

Conclusion
2-Bromo-4-fluorobenzyl bromide is a valuable and versatile building block in organic

synthesis. Its dual reactivity, arising from the presence of both a benzylic bromide and an aryl

bromide, allows for a wide range of chemical transformations. This guide provides essential

information for its effective and safe use in a research and development setting. Researchers

are encouraged to consult the primary literature for more specific applications and reaction

optimizations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1337761#2-bromo-4-fluorobenzyl-bromide-
synonyms-and-alternative-names]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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